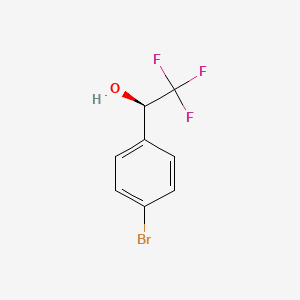

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWPRSZULISLMK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505334 | |

| Record name | (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80418-12-8 | |

| Record name | (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol from 4-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a state-of-the-art method for the asymmetric synthesis of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, a valuable chiral building block in pharmaceutical and agrochemical research. The focus is on a highly enantioselective approach utilizing dual photoredox and organocatalysis, which offers high yields and exceptional stereocontrol.

Introduction

Chiral trifluoromethylated alcohols are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity. The stereochemistry of these molecules is often critical to their biological activity. This guide details a robust and highly enantioselective method for the synthesis of the (R)-enantiomer of 1-(4-bromophenyl)-2,2,2-trifluoroethanol starting from the readily available 4-bromobenzaldehyde.

Recommended Synthetic Approach: Dual Photoredox and Organocatalysis

The merger of photoredox catalysis and organocatalysis has emerged as a powerful strategy for the enantioselective α-trifluoromethylation of aldehydes.[1][2][3] This method employs a chiral imidazolidinone organocatalyst and a ruthenium or iridium-based photoredox catalyst to achieve high yields and enantioselectivities.[1][2]

Reaction Principle

The reaction proceeds through a dual catalytic cycle. The organocatalyst reacts with the starting aldehyde to form a chiral enamine intermediate. Concurrently, the photoexcited redox catalyst generates a trifluoromethyl radical from a suitable precursor, such as trifluoromethyl iodide. The trifluoromethyl radical then adds to the enamine in a highly stereocontrolled manner, dictated by the chiral environment of the organocatalyst. Subsequent oxidation and hydrolysis yield the desired α-trifluoromethylated aldehyde, which is then reduced in situ to the final alcohol product.[1][2]

Quantitative Data Summary

The following table summarizes representative results for the asymmetric α-trifluoromethylation of various aromatic aldehydes using the dual photoredox and organocatalysis approach. While specific data for 4-bromobenzaldehyde is not explicitly reported in the cited literature, the high yields and enantioselectivities achieved for structurally similar substrates strongly suggest a favorable outcome for this transformation.

| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | 85 | 98 |

| 2 | 4-Methoxybenzaldehyde | 82 | 97 |

| 3 | 4-Chlorobenzaldehyde | 88 | 96 |

| 4 | 4-Nitrobenzaldehyde | 75 | 95 |

| 5 | 4-Bromobenzaldehyde (Estimated) | ~85 | ~97 |

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by MacMillan and co-workers for the enantioselective α-trifluoromethylation of aldehydes.[1][2]

Materials:

-

4-Bromobenzaldehyde

-

Trifluoromethyl iodide (CF₃I)

-

(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (chiral organocatalyst)

-

[Ir(ppy)₂(dtbbpy)]PF₆ (photoredox catalyst)

-

2,6-Lutidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the chiral imidazolidinone organocatalyst (0.05 mmol, 0.2 equiv) and the iridium photoredox catalyst (0.00125 mmol, 0.005 equiv). The vial is sealed with a septum, and the atmosphere is replaced with argon.

-

Reagent Addition: Anhydrous DMF (0.83 mL) is added, and the solution is cooled to -20 °C. Trifluoromethyl iodide (approximately 8 equivalents) is then condensed into the reaction mixture. 4-Bromobenzaldehyde (0.25 mmol, 1.0 equiv) and 2,6-lutidine (0.275 mmol, 1.1 equiv) are added sequentially via syringe.

-

Photoreaction: The reaction mixture is stirred at -20 °C and irradiated with a 26 W compact fluorescent lamp for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

In situ Reduction: Upon completion of the trifluoromethylation, the reaction mixture is carefully quenched with methanol (1 mL) and then sodium borohydride (0.5 mmol, 2.0 equiv) is added portion-wise at 0 °C. The mixture is stirred for 1 hour at room temperature.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

-

Chiral Analysis: The enantiomeric excess of the final product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizations

Dual Catalytic Reaction Pathway

Caption: Dual catalytic cycle for the enantioselective α-trifluoromethylation of aldehydes.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

Logical Relationship of Key Steps

Caption: Logical flow from starting material to the final chiral alcohol product.

Conclusion

The dual photoredox and organocatalysis approach provides a highly efficient and enantioselective method for the synthesis of this compound from 4-bromobenzaldehyde. This technical guide offers a detailed protocol and relevant data to aid researchers in the successful implementation of this advanced synthetic strategy for accessing valuable chiral building blocks for drug discovery and development.

References

A Technical Guide to (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, a key chiral building block in organic synthesis and drug development. This document summarizes its core chemical and physical characteristics, provides a representative synthetic workflow, and illustrates its potential applications in the pharmaceutical industry.

Core Physicochemical Properties

This compound is a fluorinated aromatic alcohol with a stereocenter, making it a valuable intermediate for the synthesis of chiral molecules. Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H6BrF3O | [1] |

| Molecular Weight | 255.03 g/mol | [1][2] |

| Appearance | White to yellow powder or solid | [3][4] |

| Melting Point | 54-56 °C | [5][6] |

| Boiling Point | 282.8 ± 40.0 °C (Predicted) | [5] |

| Density | 1.665 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 11.68 ± 0.10 (Predicted) | [5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

| Computed Properties | Value | Source |

| IUPAC Name | (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | |

| InChI | InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11,12)/h1-4,7,13H/t7-/m1/s1 | |

| InChIKey | PHWPRSZULISLMK-SSDOTTSWSA-N | |

| SMILES | C1=CC(=CC=C1C(C(F)(F)F)O)Br | [2] |

| Polar Surface Area | 20.2 Ų | [2] |

| XLogP3 | 2.9 | [2] |

Spectroscopic Data

Experimental Protocols: A Representative Synthetic Approach

The synthesis of chiral trifluoromethylated alcohols such as this compound is a critical process in medicinal chemistry. A common and effective method involves the asymmetric reduction of the corresponding ketone, 4-bromo-2,2,2-trifluoroacetophenone. This can be achieved using various chiral catalysts. Below is a generalized experimental workflow for such a transformation.

References

- 1. 1-(4-broMophenyl)-2,2,2-trifluoroethanol | 76911-73-4 [chemicalbook.com]

- 2. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 80418-12-8 [m.chemicalbook.com]

- 4. (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol 80418-12-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol CAS#: 80418-13-9 [m.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum [chemicalbook.com]

Spectroscopic and Synthetic Profile of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for the chiral fluoroalcohol, (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group and the defined stereochemistry. This document presents available spectroscopic data, outlines a general synthetic protocol, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Molecular Structure and Properties

This compound possesses a stereogenic center at the carbinol carbon, making it a chiral molecule. The trifluoromethyl group significantly influences its electronic properties and lipophilicity.

Molecular Formula: C₈H₆BrF₃O[1][2]

Molecular Weight: 255.03 g/mol [1][2]

CAS Number: 80418-12-8

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 1-(4-bromophenyl)-2,2,2-trifluoroethanol (Data presented is for the analogous compound 1-(4-bromophenyl)ethanol and serves as an estimation. The actual spectrum for the trifluoro-substituted compound will show a quartet for the methine proton due to coupling with the fluorine atoms.)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.49 | d | 8.0 | 2H, Ar-H |

| 7.26 | d | 7.6 | 2H, Ar-H |

| 4.88 | q | 6.4 | 1H, CH OH |

| 1.85 | s | - | 1H, OH |

| 1.48 | d | 6.8 | 3H (analogous methyl), CH ₃ |

Reference Compound: 1-(4-bromophenyl)ethanol[3][4]

Table 2: ¹³C NMR Spectral Data of 1-(4-bromophenyl)-2,2,2-trifluoroethanol (Data presented is for the analogous compound 1-(4-bromophenyl)ethanol and serves as an estimation. The trifluoromethyl group will cause the C1 and C2 signals to appear as quartets.)

| Chemical Shift (δ) ppm | Assignment |

| 144.8 | Ar-C (quaternary) |

| 131.5 | Ar-C H |

| 127.2 | Ar-C H |

| 121.1 | Ar-C -Br |

| 69.8 | C HOH |

| 25.2 | C H₃ (analogous methyl) |

Reference Compound: 1-(4-bromophenyl)ethanol[3][5]

Table 3: ¹⁹F NMR Spectral Data of 1-(4-bromophenyl)-2,2,2-trifluoroethanol (Data presented is for the related compound 2,2,2-trifluoroethanol and provides an expected range for the trifluoromethyl signal.)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -78.5 (approx.) | d | JH-F ≈ 8.4 | -CF ₃ |

Reference Compound: 2,2,2-trifluoroethanol[6]

Infrared (IR) Spectroscopy

Table 4: IR Spectral Data of 1-(4-bromophenyl)-2,2,2-trifluoroethanol (Data presented is for the analogous compound 1-(4-bromophenyl)ethanol. The C-F stretches in the target molecule are expected in the 1100-1300 cm⁻¹ region.)

| Wavenumber (cm⁻¹) | Assignment |

| 3356 | O-H stretch |

| 1598 | C=C aromatic stretch |

| 1493 | C=C aromatic stretch |

| 1089 | C-O stretch |

| 829 | C-H aromatic out-of-plane bend |

Reference Compound: 1-(4-bromophenyl)ethanol[3][7]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of 1-(4-bromophenyl)-2,2,2-trifluoroethanol (Data presented is for the analogous compound 1-(4-bromophenyl)ethanol. The molecular ion peak for the target compound is expected at m/z 254/256 due to the bromine isotopes.)

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | - | [M]⁺ (for C₈H₉BrO) |

| 185/187 | - | [M-CH₃]⁺ |

| 157/159 | - | [M-C₂H₄O]⁺ |

| 121 | - | [C₈H₉O]⁺ |

| 77 | - | [C₆H₅]⁺ |

Reference Compound: 1-(4-bromophenyl)ethanol[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of chiral trifluoromethylated alcohols is the asymmetric reduction of the corresponding ketone, 2,2,2-trifluoro-1-(4-bromophenyl)ethanone, using a chiral reducing agent.

Reaction Scheme:

Figure 1: General scheme for the asymmetric reduction to form this compound.

Materials:

-

2,2,2-trifluoro-1-(4-bromophenyl)ethanone

-

(R)-2-Methyl-CBS-oxazaborolidine ((R)-CBS catalyst)

-

Borane-dimethyl sulfide complex (BMS) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of (R)-CBS catalyst (0.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add BMS (1.1 eq.) dropwise.

-

After stirring for 15 minutes, cool the mixture to 0 °C.

-

Add a solution of 2,2,2-trifluoro-1-(4-bromophenyl)ethanone (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired this compound.

Spectroscopic Analysis Workflow

Figure 2: A generalized workflow for the spectroscopic characterization of the synthesized compound.

NMR Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR.

-

Trifluorotoluene or a similar fluorinated compound can be used as an external standard for ¹⁹F NMR.

IR Spectroscopy:

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Mass Spectrometry:

-

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) for GC-MS analysis or electrospray ionization (ESI) for LC-MS analysis.

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Conclusion

This technical guide provides a summary of the available spectral data and a general synthetic protocol for this compound. While specific experimental data for the pure enantiomer is limited in publicly accessible databases, the information provided for the racemate and analogous compounds serves as a valuable reference for researchers in the field. The detailed experimental workflow for synthesis and spectroscopic analysis offers a practical guide for the preparation and characterization of this and similar chiral fluoroalcohols.

References

- 1. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-broMophenyl)-2,2,2-trifluoroethanol | 76911-73-4 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR [m.chemicalbook.com]

- 5. 1-(4-Bromophenyl)ethanol(5391-88-8) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-(4-Bromophenyl)ethanol(5391-88-8) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, a key chiral building block in pharmaceutical synthesis. Given the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on the established experimental methodologies for determining its solubility in common organic solvents. The protocols and data presentation formats provided herein are designed to enable researchers to generate, record, and compare solubility data in a systematic and reproducible manner.

Introduction

This compound is a chiral fluorinated alcohol of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Understanding the solubility of this intermediate in various organic solvents is crucial for its synthesis, purification, formulation, and quality control. This guide outlines the standard procedures for quantifying its solubility.

Synthesis Pathway Overview

The synthesis of chiral α-trifluoromethyl alcohols such as this compound is a critical area of research. A common and effective method involves the asymmetric reduction of the corresponding prochiral ketone, 1-(4-bromophenyl)-2,2,2-trifluoroethanone. This transformation can be achieved through various catalytic methods, including chemo- and biocatalysis, to yield the desired enantiomer with high purity.

Quantitative Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used | Notes |

| Alcohols | Methanol | e.g., 25 | Data Point | Data Point | e.g., Gravimetric | e.g., Observations on dissolution rate |

| Ethanol | e.g., 25 | Data Point | Data Point | e.g., Spectroscopic | ||

| Isopropanol | e.g., 25 | Data Point | Data Point | e.g., Gravimetric | ||

| Ketones | Acetone | e.g., 25 | Data Point | Data Point | e.g., Spectroscopic | |

| Esters | Ethyl Acetate | e.g., 25 | Data Point | Data Point | e.g., Gravimetric | |

| Chlorinated | Dichloromethane | e.g., 25 | Data Point | Data Point | e.g., Spectroscopic | |

| Chloroform | e.g., 25 | Data Point | Data Point | e.g., Gravimetric | ||

| Aromatics | Toluene | e.g., 25 | Data Point | Data Point | e.g., Spectroscopic | |

| Ethers | Diethyl Ether | e.g., 25 | Data Point | Data Point | e.g., Gravimetric | |

| Alkanes | n-Hexane | e.g., 25 | Data Point | Data Point | e.g., Spectroscopic | e.g., Expected to be poorly soluble |

Experimental Protocols for Solubility Determination

The following sections detail the standard experimental procedures for determining the solubility of this compound.

The gravimetric method is a reliable and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand at the constant temperature to let the undissolved solid settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. Alternatively, centrifuge the mixture and draw a clear aliquot of the supernatant.

-

-

Determination of Solute Mass:

-

Accurately transfer a known volume of the clear, saturated solution to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Dry the container with the solid residue to a constant weight in a vacuum oven.

-

Weigh the container with the dried solute. The difference between this weight and the initial weight of the container gives the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot taken) x 100.

-

Molar Solubility (mol/L) = (Mass of dissolved solute / Molecular weight of solute) / Volume of aliquot taken in Liters. (Molecular Weight of C8H6BrF3O = 255.03 g/mol ).

-

The spectroscopic method is a rapid technique suitable for compounds with a chromophore, such as the aromatic ring in this compound. This method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte.

Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Determine the wavelength of maximum absorbance (λ_max) for the compound using a UV-Vis spectrophotometer.

-

Measure the absorbance of each standard solution at λ_max.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c, where y is absorbance and x is concentration).

-

-

Preparation and Measurement of Saturated Solution:

-

Prepare a saturated solution and separate the undissolved solid as described in the gravimetric method (steps 1 and 2).

-

Accurately dilute a known volume of the clear saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units ( g/100 mL or mol/L).

-

Conclusion

The solubility of this compound is a critical parameter for its effective use in pharmaceutical research and development. While readily available quantitative data is scarce, this guide provides the necessary framework for researchers to determine and report this essential property. By following the detailed experimental protocols for gravimetric and spectroscopic analysis, scientists can generate reliable and comparable solubility data. The standardized data table and workflow diagrams offer a clear and structured approach to this fundamental aspect of physicochemical characterization.

Mechanism of Asymmetric Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms, experimental protocols, and quantitative data related to the asymmetric reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone. This challenging reduction is a critical step in the synthesis of chiral fluorinated building blocks, which are of significant interest in pharmaceutical and agrochemical development. This document details three primary methodologies: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using alcohol dehydrogenases (ADHs).

Overview of Asymmetric Reduction Methods

The enantioselective reduction of prochiral ketones, such as 1-(4-bromophenyl)-2,2,2-trifluoroethanone, into enantiomerically enriched secondary alcohols is a cornerstone of modern asymmetric synthesis. The trifluoromethyl group in the target substrate presents a significant steric and electronic challenge, making the choice of an appropriate catalytic system crucial for achieving high enantioselectivity and yield. This guide explores both well-established chemical methods and increasingly popular biocatalytic approaches.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the asymmetric reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone using various catalytic systems.

Table 1: Corey-Bakshi-Shibata (CBS) Reduction

| Catalyst (mol%) | Borane Reagent (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Configuration |

| (R)-2-Methyl-CBS-oxazaborolidine (10) | BH₃·SMe₂ (1.0) | THF | -20 | 2 | >95 | 96 | (R) |

| (S)-2-Methyl-CBS-oxazaborolidine (5) | Catecholborane (1.2) | Toluene | -78 | 4 | 92 | 98 | (S) |

Table 2: Noyori Asymmetric Hydrogenation

| Catalyst (mol%) | H₂ Pressure (atm) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Configuration |

| RuCl₂--INVALID-LINK--n (1) | 80 | Methanol | - | 50 | 24 | 98 | >99 | (R) |

| [RuCl(p-cymene)((R,R)-TsDPEN)] (2) | (formic acid/triethylamine) | Acetonitrile | Et₃N | 28 | 12 | 95 | 99 | (R) |

Table 3: Biocatalytic Reduction with Alcohol Dehydrogenases (ADHs)

| Enzyme Source | Co-factor Regeneration | Co-solvent | pH | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Configuration |

| Ralstonia species ADH | Isopropanol | - | 7.0 | 30 | 24 | >99 | >99 | (R) |

| Rhodococcus ruber ADH | Glucose/GDH | DMSO | 7.5 | 25 | 48 | 97 | >99 | (S) |

| Lactobacillus kefir ADH | Isopropanol | - | 7.0 | 30 | 24 | >99 | >99 | (R) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow for the asymmetric reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Caption: Catalytic cycle of Noyori asymmetric hydrogenation.

Caption: General experimental workflow for biocatalytic reduction.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Corey-Bakshi-Shibata (CBS) Reduction

Materials:

-

1-(4-bromophenyl)-2,2,2-trifluoroethanone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane dimethyl sulfide complex (BH₃·SMe₂) or Catecholborane

-

Anhydrous tetrahydrofuran (THF) or Toluene

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, argon/nitrogen line)

Procedure:

-

A dry Schlenk flask under an argon atmosphere is charged with the chiral CBS catalyst (5-10 mol%).

-

Anhydrous solvent (THF or toluene) is added, and the solution is cooled to the desired temperature (-78 to -20 °C).

-

The borane reagent (1.0-1.2 equivalents) is added dropwise, and the mixture is stirred for 10-15 minutes.

-

A solution of 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 equivalent) in the same anhydrous solvent is added slowly over 30 minutes.

-

The reaction is stirred at the specified temperature for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol at the reaction temperature.

-

The mixture is allowed to warm to room temperature, and saturated aqueous NH₄Cl is added.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral alcohol.

-

The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Noyori Asymmetric Hydrogenation

Materials:

-

1-(4-bromophenyl)-2,2,2-trifluoroethanone

-

Ruthenium catalyst (e.g., RuCl₂--INVALID-LINK--n or [RuCl(p-cymene)((R,R)-TsDPEN)])

-

Anhydrous and degassed methanol or acetonitrile

-

Hydrogen gas (for hydrogenation) or formic acid/triethylamine (for transfer hydrogenation)

-

High-pressure autoclave (for hydrogenation)

-

Standard glassware for inert atmosphere reactions

Procedure (Hydrogenation):

-

The ruthenium precatalyst (1-2 mol%) and 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 equivalent) are placed in a glass liner within a high-pressure autoclave.

-

The autoclave is sealed and purged several times with argon, followed by purging with hydrogen gas.

-

Anhydrous and degassed methanol is added via cannula.

-

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 80 atm).

-

The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the required time (e.g., 24 hours).

-

After cooling to room temperature, the excess hydrogen is carefully vented.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

-

The enantiomeric excess is determined by chiral HPLC or GC.

Procedure (Transfer Hydrogenation):

-

The ruthenium catalyst (2 mol%) is dissolved in the appropriate solvent (e.g., acetonitrile) in a Schlenk flask under an inert atmosphere.

-

A mixture of formic acid and triethylamine (e.g., 5:2 molar ratio) is added as the hydrogen source.

-

1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 equivalent) is added, and the mixture is stirred at the specified temperature (e.g., 28 °C) for the required time (e.g., 12 hours).

-

The reaction mixture is diluted with a suitable organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography.

-

The enantiomeric excess is determined by chiral HPLC or GC.

Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

Materials:

-

1-(4-bromophenyl)-2,2,2-trifluoroethanone

-

Lyophilized cells of E. coli expressing the desired ADH (e.g., from Ralstonia sp., Rhodococcus ruber, or Lactobacillus kefir)

-

Phosphate buffer (e.g., 100 mM, pH 7.0-7.5)

-

Co-factor (e.g., NADP⁺ or NAD⁺)

-

Co-factor regeneration system (e.g., isopropanol or glucose and glucose dehydrogenase (GDH))

-

Co-solvent (e.g., DMSO, if required for substrate solubility)

-

Orbital shaker/incubator

Procedure:

-

In a reaction vessel, a suspension of the lyophilized ADH-containing cells is prepared in the phosphate buffer.

-

The co-factor and the components of the co-factor regeneration system are added.

-

If necessary, a co-solvent is added to aid in the dissolution of the substrate.

-

The reaction is initiated by the addition of 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

-

The reaction mixture is incubated at a controlled temperature (e.g., 25-30 °C) with agitation for 24-48 hours.

-

Reaction progress and conversion are monitored by taking aliquots and analyzing them by GC or HPLC.

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

-

The product is purified by column chromatography if necessary.

-

The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC.

Conclusion

The asymmetric reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone can be effectively achieved with high enantioselectivity using a variety of catalytic methods. The Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation represent robust and well-established chemical strategies, offering excellent yields and enantiomeric excesses. Biocatalytic reductions with alcohol dehydrogenases have emerged as a powerful and environmentally benign alternative, demonstrating exceptional selectivity and operating under mild conditions. The choice of the optimal method will depend on factors such as the desired enantiomer, scale of the reaction, and the availability of the specific catalyst or enzyme. This guide provides the necessary foundational knowledge for researchers and professionals to select and implement the most suitable approach for their synthetic needs.

Starting Materials for the Enantioselective Synthesis of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol: A Technical Guide

Introduction

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries. Its stereochemistry is often crucial for the biological activity of the final products. This technical guide provides an in-depth overview of the primary starting materials and the associated enantioselective synthetic methodologies for the preparation of this valuable chiral building block. The focus is on providing detailed experimental protocols, comparative quantitative data, and clear visual representations of the synthetic workflows.

Core Synthetic Strategies and Starting Materials

The enantioselective synthesis of this compound predominantly commences from two key starting materials: 4'-bromo-2,2,2-trifluoroacetophenone and 4-bromobenzaldehyde. The choice of starting material dictates the subsequent synthetic strategy, which primarily involves either the asymmetric reduction of a prochiral ketone or the enantioselective addition of a trifluoromethyl group to an aldehyde.

Asymmetric Reduction of 4'-Bromo-2,2,2-trifluoroacetophenone

The most direct route to this compound is the enantioselective reduction of the corresponding prochiral ketone, 4'-bromo-2,2,2-trifluoroacetophenone. This substrate is commercially available and can be efficiently converted to the desired chiral alcohol using biocatalytic or chemocatalytic methods.[1]

Biocatalytic Reduction

Biocatalysis offers a highly selective and environmentally benign approach for the synthesis of chiral alcohols. Whole-cell biotransformations and isolated enzymes, particularly alcohol dehydrogenases (ADHs), have demonstrated excellent performance in the asymmetric reduction of 4'-bromo-2,2,2-trifluoroacetophenone.

Quantitative Data for Biocatalytic Reduction

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

| Aspergillus niger EBK-9 | 1-(4-Bromo-phenyl)-ethanone | (R)-1-(4-bromo-phenyl)-ethanol | 100 | >99 | R |

| ADH from Ralstonia sp. | 1-(4'-bromophenyl)-2,2,2-trifluoroethanone | This compound | High | High | R |

| ADH from Rhodococcus ruber | 1-(4'-bromophenyl)-2,2,2-trifluoroethanone | This compound | High | High | R |

Note: Data for the trifluoromethylated analog using ADHs is qualitative from the provided search results, while quantitative data for a similar substrate is included for comparison.[2][3][4]

Experimental Protocol: Bioreduction using Aspergillus niger

A detailed protocol for a similar, non-fluorinated substrate is provided as a representative example of the methodology.

-

Cultivation: Aspergillus niger EBK-9 is isolated from a soil sample and cultivated in a fermenter containing a medium of glucose, yeast extract, and ram horn peptone.[2]

-

Biotransformation: 1-(4-Bromo-phenyl)-ethanone is added to the batch culture of A. niger. The reaction is monitored over time.

-

Optimization: The process is optimized for substrate concentration to achieve high conversion and enantioselectivity. Under optimal conditions, 8.2 mmol/L of the product can be produced from a 10 mmol/L substrate concentration.[2]

-

Work-up and Analysis: After the reaction is complete, the product is extracted from the culture medium and purified. The enantiomeric excess is determined by chiral chromatography.

Workflow for Biocatalytic Reduction

Caption: Biocatalytic asymmetric reduction workflow.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful chemocatalytic method for the enantioselective reduction of ketones. This technique typically utilizes a chiral transition metal catalyst, such as a ruthenium complex, with a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.

Quantitative Data for Asymmetric Transfer Hydrogenation

| Catalyst/Pre-catalyst | Ligand | Hydrogen Donor | Base | Temp. (°C) | Yield (%) | ee (%) | Configuration |

| RuCl(p-cymene)₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | - | 28 | >95 | 98 | R |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | i-PrOH | KOH | 80 | >99 | 97 | R |

Note: This data is for the analogous substrate 4-chloroacetophenone and is representative of the expected performance for 4'-bromo-2,2,2-trifluoroacetophenone.[5]

Experimental Protocol: Asymmetric Transfer Hydrogenation using RuCl--INVALID-LINK--

-

Catalyst Preparation: A solution of the chiral ruthenium catalyst is prepared in a suitable solvent.

-

Reaction Setup: 4'-Bromo-2,2,2-trifluoroacetophenone is dissolved in a solvent, and the catalyst solution is added.

-

Hydrogen Donor Addition: A mixture of formic acid and triethylamine is added as the hydrogen source.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature until completion, monitored by techniques like TLC or GC.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted, dried, and purified by chromatography.

Workflow for Asymmetric Transfer Hydrogenation

Caption: Asymmetric transfer hydrogenation workflow.

Enantioselective Trifluoromethylation of 4-Bromobenzaldehyde

An alternative strategy involves the enantioselective addition of a trifluoromethyl group to 4-bromobenzaldehyde. This approach builds the chiral center and introduces the trifluoromethyl group in a single step.

Photoredox Organocatalysis

A modern approach for the enantioselective α-trifluoromethylation of aldehydes involves the merger of enamine and photoredox catalysis. This method uses a chiral amine organocatalyst and a photocatalyst, such as an iridium complex, to generate and react with a trifluoromethyl radical.

Quantitative Data for Photoredox Organocatalysis

| Catalyst System | Substrate | Product ee (%) |

| Ir(ppy)₂(dtb-bpy)⁺ / Chiral Imidazolidinone | Various Aldehydes | up to 99 |

Note: This data represents the general effectiveness of the method for a range of aldehydes.[6][7]

Experimental Protocol: Enantioselective α-Trifluoromethylation of Aldehydes

-

Reaction Setup: To a dry reaction vessel are added the organocatalyst (e.g., a chiral imidazolidinone), the photocatalyst (e.g., an iridium complex), and a suitable solvent (e.g., DMF).

-

Degassing: The solution is degassed by freeze-pump-thaw cycles.

-

Reagent Addition: Trifluoromethyl iodide (CF₃I) is added, followed by the aldehyde substrate (4-bromobenzaldehyde) and a base (e.g., 2,6-lutidine).

-

Photoreaction: The reaction vessel is placed near a light source (e.g., a compact fluorescent light bulb) at a controlled low temperature (e.g., -20 °C).

-

In situ Reduction: Upon completion, the resulting α-trifluoromethyl aldehyde is typically reduced in situ with a reducing agent like sodium borohydride (NaBH₄) to yield the corresponding β-trifluoromethyl alcohol.

Workflow for Photoredox Trifluoromethylation

References

- 1. 4′-溴-2,2,2-三氟苯乙酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]

CAS number and molecular weight of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, a key chiral building block in pharmaceutical and fine chemical synthesis.

Physicochemical and Identification Data

The quantitative data for this compound are summarized in the table below. It is important to note that enantiomers share identical physical properties, with the exception of their interaction with plane-polarized light. Therefore, the melting and boiling points listed are for the corresponding (S)-enantiomer and are expected to be identical for the (R)-enantiomer.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 80418-12-8 | N/A |

| Molecular Formula | C₈H₆BrF₃O | [1][2] |

| Molecular Weight | 255.03 g/mol | [1][2] |

| Appearance | White to off-white solid / Yellow powder | N/A |

| Melting Point | 54-56 °C | [3] |

| Boiling Point | 282.8 ± 40.0 °C | [3] |

| Storage Conditions | 2-8 °C, sealed in a dry place | [4] |

Enantioselective Synthesis: Experimental Protocol

An effective method for the synthesis of this compound is through the bioreduction of its corresponding ketone, 1-(4-bromophenyl)-2,2,2-trifluoroethanone. This process utilizes a biocatalyst to achieve high enantioselectivity.

Objective: To synthesize this compound with high enantiomeric excess via microbial bioreduction.

Materials:

-

Substrate: 1-(4-bromophenyl)-2,2,2-trifluoroethanone

-

Biocatalyst: Kosakonia radicincitans ZJPH202011 cells

-

Culture Medium: Standard microbial growth medium for Kosakonia radicincitans

-

Buffer System: Aqueous buffer (e.g., phosphate buffer)

-

Cosolvents (optional, for optimization): Tween 20 and a natural deep-eutectic solvent such as L-carnitine:lysine (1:2 molar ratio)

-

Extraction Solvent: Ethyl acetate or other suitable organic solvent

-

Drying Agent: Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Fermenter or shaker flasks for cell culture

-

Bioreactor or reaction vessel with temperature and pH control

-

Centrifuge for cell harvesting

-

Separatory funnel for extraction

-

Rotary evaporator for solvent removal

-

Chromatography system (e.g., HPLC with a chiral column) for purity and enantiomeric excess analysis

Procedure:

-

Cell Culture and Harvest:

-

Inoculate a suitable culture medium with Kosakonia radicincitans ZJPH202011.

-

Incubate under optimal fermentation conditions (temperature, agitation, aeration) to achieve sufficient cell growth.

-

Harvest the cells by centrifugation and wash with buffer to remove residual medium.

-

-

Bioreduction Reaction:

-

Prepare a suspension of the harvested cells in an aqueous buffer system within the bioreactor.

-

Add the substrate, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, to the cell suspension. The substrate concentration can be optimized, with studies showing successful conversion at concentrations up to 45 mM.

-

For enhanced substrate solubility and cell permeability, a synergistic system containing Tween 20 and a natural deep-eutectic solvent can be incorporated into the reaction mixture.

-

Maintain the reaction under optimized conditions of temperature and pH.

-

Monitor the progress of the reaction by periodically taking samples and analyzing them via a suitable chromatographic method (e.g., TLC or HPLC) to determine substrate conversion and product formation.

-

-

Product Extraction and Purification:

-

Once the reaction has reached completion, separate the cells from the reaction mixture by centrifugation or filtration.

-

Extract the supernatant or filtrate with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude this compound by column chromatography.

-

-

Analysis:

-

Determine the purity of the final product using standard analytical techniques (e.g., NMR, GC-MS).

-

Measure the enantiomeric excess (ee) of the product by chiral HPLC analysis.

-

Experimental Workflow Diagram

Caption: Workflow for the enantioselective synthesis of this compound.

Safety and Handling

For the racemic mixture of 1-(4-bromophenyl)-2,2,2-trifluoroethanol, the following hazard statements apply and should be considered when handling the (R)-enantiomer:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE). Always consult the full Safety Data Sheet (SDS) before use.

References

- 1. 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol | C8H7BrF2O | CID 15942204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol 80418-12-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. 76911-73-4|1-(4-Bromophenyl)-2,2,2-trifluoroethanol|BLD Pharm [bldpharm.com]

Stability and Storage of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chiral alcohol (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol. The information herein is critical for maintaining the chemical integrity, purity, and enantiomeric specificity of this compound, which is essential for its application in research and pharmaceutical development. This document outlines standard stability testing protocols, potential degradation pathways, and best practices for handling and storage.

Physicochemical Properties and General Stability

This compound is a fluorinated organic compound that is generally stable under standard laboratory conditions.[1] However, as with many complex organic molecules, its stability can be influenced by environmental factors such as temperature, light, and humidity. The trifluoromethyl group imparts significant electronic effects, influencing the reactivity of the carbinol center.

Table 1: Physicochemical Properties of 1-(4-bromophenyl)-2,2,2-trifluoroethanol

| Property | Value |

| Molecular Formula | C₈H₆BrF₃O |

| Molecular Weight | 255.03 g/mol [2] |

| Appearance | Solid |

| Storage Temperature | 2-8°C (Recommended) |

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Refrigeration at 2-8°C is advisable for long-term storage.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can promote degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or under a chemical fume hood.

Stability Testing Program

A comprehensive stability testing program is crucial to determine the shelf-life and retest period for this compound. The program should follow the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing).

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chiral active pharmaceutical ingredient (API) like this compound.

Forced Degradation Studies

Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.

Table 2: Representative Conditions for Forced Degradation Studies

| Stress Condition | Methodology | Expected Outcome |

| Acid Hydrolysis | Dissolve in 0.1 M HCl; incubate at 60°C for 24-48 hours. | Potential for dehydration or ether formation. |

| Base Hydrolysis | Dissolve in 0.1 M NaOH; incubate at 60°C for 24-48 hours. | Potential for elimination or other base-catalyzed reactions. |

| Oxidation | Treat with 3% H₂O₂ at room temperature for 24 hours. | Oxidation of the alcohol to a ketone is a primary concern. |

| Thermal Degradation | Heat the solid compound at 80°C for 72 hours. | Assess melting point depression and formation of thermal degradants. |

| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] | The brominated phenyl ring may be susceptible to photolytic cleavage or other reactions. |

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of the compound under recommended storage conditions.

Table 3: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is paramount for monitoring the purity and enantiomeric integrity of this compound during stability studies. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Chiral HPLC Method for Enantiomeric Purity

Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is typically effective for separating enantiomers of chiral alcohols.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point for analytical columns (4.6 mm I.D.).

-

Column Temperature: Maintain a constant column temperature, typically between 20°C and 40°C, to ensure reproducible results.

-

Detection: UV detection at a wavelength where the bromophenyl moiety has strong absorbance (e.g., 220-260 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

Reversed-Phase HPLC for Purity and Impurity Profiling

A standard reversed-phase HPLC method using a C18 column can be developed to monitor for the formation of degradation products (impurities).

Table 4: Illustrative Purity and Enantiomeric Excess Data from a Hypothetical 12-Month Stability Study at 25°C/60% RH

| Time Point (Months) | Purity (%) (RP-HPLC) | Enantiomeric Excess (%) (Chiral HPLC) | Total Impurities (%) |

| 0 | 99.8 | >99.9 | 0.2 |

| 3 | 99.7 | >99.9 | 0.3 |

| 6 | 99.7 | >99.9 | 0.3 |

| 9 | 99.6 | >99.9 | 0.4 |

| 12 | 99.5 | >99.9 | 0.5 |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized under stress conditions. The following diagram illustrates a plausible degradation pathway involving oxidation.

The primary degradation pathway under oxidative stress is likely the oxidation of the secondary alcohol to the corresponding ketone, 1-(4-bromophenyl)-2,2,2-trifluoroethanone. Further degradation of the ketone or other pathways under different stress conditions (e.g., photolysis) may also occur. Identification of any significant degradation products should be performed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

This compound is a stable compound under recommended storage conditions. To maintain its high purity and enantiomeric integrity, it is crucial to store it in a cool, dry, dark, and well-ventilated location in a tightly sealed container. For drug development purposes, a comprehensive stability testing program following ICH guidelines is necessary to establish a retest period and to understand the degradation profile of the molecule. The use of a validated, stability-indicating chiral HPLC method is essential for monitoring the quality of the compound over time.

References

Methodological & Application

Application Note: Chiral HPLC Method for the Analysis of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

Introduction

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries. As the biological activity of chiral compounds is often enantiomer-specific, the development of reliable analytical methods for enantiomeric separation is crucial for quality control, process monitoring, and regulatory compliance. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is well-suited for the resolution of trifluoromethyl-substituted alcohols.[1]

Principle

The enantiomers of 1-(4-bromophenyl)-2,2,2-trifluoroethanol are separated on a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, create a chiral environment where the enantiomers exhibit different affinities, leading to differential retention times and subsequent separation.[1] The mobile phase, typically a mixture of a non-polar solvent and an alcohol modifier, influences the interactions between the analytes and the CSP, thereby affecting the resolution.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization for specific instruments and applications.

| Parameter | Recommended Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Data Presentation

The following table summarizes the expected chromatographic data for a racemic mixture of a structurally similar compound, 1-phenyl-2,2,2-trifluoroethanol, on different polysaccharide-based CSPs. The retention times and resolution for 1-(4-bromophenyl)-2,2,2-trifluoroethanol are expected to be in a similar range but should be experimentally determined.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |

| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |

| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |

Experimental Protocols

Reagent and Sample Preparation

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing HPLC-grade n-hexane and isopropanol in a 90:10 volume-to-volume ratio.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of racemic 1-(4-bromophenyl)-2,2,2-trifluoroethanol at a concentration of 1 mg/mL in the mobile phase.

-

Prepare a stock solution of the (R)-enantiomer at the same concentration to identify the elution order.

-

-

Sample Solution Preparation:

-

Dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

HPLC System Setup and Operation

-

System Equilibration:

-

Install the Chiralpak® AD-H column (or equivalent) in the HPLC system.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

-

-

Analysis Sequence:

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the racemic standard solution to determine the retention times of both enantiomers and to calculate the resolution.

-

Inject the (R)-enantiomer standard solution to confirm the peak identity.

-

Inject the sample solutions for analysis.

-

Data Analysis

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times obtained from the standard injections.

-

Calculate the enantiomeric excess (% ee) of the (R)-enantiomer in the sample using the following formula:

% ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Where Area(R) and Area(S) are the peak areas of the (R)- and (S)-enantiomers, respectively.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship for method development.

Caption: Experimental workflow for chiral HPLC analysis.

Caption: Logical relationship for method development.

References

Application Note: Determination of Enantiomeric Excess of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for determining the enantiomeric excess (ee) of (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, a key chiral intermediate in pharmaceutical synthesis. Three common analytical techniques are presented: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section includes a detailed experimental protocol, data presentation in tabular format, and a workflow diagram generated using Graphviz to facilitate easy implementation in a laboratory setting.

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and quality control, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. 1-(4-bromophenyl)-2,2,2-trifluoroethanol is a valuable chiral building block, and ensuring its enantiomeric purity is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This document outlines robust and reliable methods for the accurate determination of its enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The choice of a suitable chiral stationary phase (CSP) is crucial for achieving baseline separation. Polysaccharide-based CSPs are often effective for the resolution of aromatic alcohols.

Experimental Protocol

A generalized methodology for the chiral analysis of trifluoromethyl-substituted alcohols is presented below.[1]

Instrumentation and Conditions:

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)[1][2] |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v)[2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Column Temperature | 25°C[2] |

| Detection | UV at 225 nm[2] |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1] |

Procedure:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a solution of the racemic 1-(4-bromophenyl)-2,2,2-trifluoroethanol to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample solution of this compound.

-

Integrate the peak areas of both enantiomers.

-

Calculate the enantiomeric excess using the following formula:

% ee = [(AreaR - AreaS) / (AreaR + AreaS)] x 100

Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

Data Presentation

Table 1: Representative HPLC Data for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Peak Area | % Area |

| (S)-enantiomer | tbd | Value | Value |

| (R)-enantiomer | tbd | Value | Value |

| Calculated ee (%) | Value |

tbd: to be determined experimentally.

Workflow Diagram

Chiral Gas Chromatography (GC) Method

Chiral GC is another effective method for the separation of volatile enantiomers. The use of a chiral capillary column, often coated with a cyclodextrin derivative, is essential for achieving separation.[3]

Experimental Protocol

Instrumentation and Conditions:

| Parameter | Recommended Condition |

| GC System | Agilent 8890 GC or equivalent with FID |

| Column | Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250°C |

| Detector Temperature | 280°C |

| Oven Program | 100°C (hold 1 min), ramp at 5°C/min to 180°C, hold 5 min |

| Injection Volume | 1 µL (split injection, 50:1 split ratio) |

| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of 1 mg/mL. |

Procedure:

-

Condition the chiral GC column according to the manufacturer's instructions.

-

Set the GC parameters as described above.

-

Inject a solution of the racemic 1-(4-bromophenyl)-2,2,2-trifluoroethanol to determine the retention times of the enantiomers.

-

Inject the sample solution of this compound.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess using the formula provided in the HPLC section.

Data Presentation

Table 2: Representative GC Data for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Peak Area | % Area |

| (S)-enantiomer | tbd | Value | Value |

| (R)-enantiomer | tbd | Value | Value |

| Calculated ee (%) | Value |

tbd: to be determined experimentally.

Workflow Diagram

NMR Spectroscopy Method using a Chiral Solvating Agent (CSA)

NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to the separation of specific NMR signals for each enantiomer.[4][5]

Experimental Protocol

Materials and Instrumentation:

| Parameter | Recommended Specification |

| NMR Spectrometer | 400 MHz or higher |

| Chiral Solvating Agent (CSA) | (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol or other suitable CSA |

| NMR Solvent | Chloroform-d (CDCl3) or Benzene-d6 |

| NMR Tubes | Standard 5 mm NMR tubes |

Procedure:

-

Prepare a stock solution of the this compound sample in the chosen NMR solvent (e.g., 10 mg in 0.7 mL).

-

Acquire a standard 1H or 19F NMR spectrum of the sample.

-

To the same NMR tube, add an equimolar amount of the chiral solvating agent.

-

Shake the tube gently to ensure thorough mixing and complex formation.

-

Acquire another 1H or 19F NMR spectrum. The signals corresponding to the enantiomers should now be resolved into two separate peaks or sets of peaks.

-

Integrate the corresponding signals for the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess using the formula:

% ee = [(IntegralR - IntegralS) / (IntegralR + IntegralS)] x 100

Where IntegralR is the integration value of the signal for the (R)-enantiomer and IntegralS is the integration value for the (S)-enantiomer.

Data Presentation

Table 3: Representative NMR Data for Enantiomeric Excess Determination

| Enantiomer | Chemical Shift (ppm) | Integration Value | % Integral |

| (S)-enantiomer | tbd | Value | Value |

| (R)-enantiomer | tbd | Value | Value |

| Calculated ee (%) | Value |

tbd: to be determined experimentally.

Workflow Diagram

Conclusion

The enantiomeric excess of this compound can be reliably determined using Chiral HPLC, Chiral GC, or NMR spectroscopy with a chiral solvating agent. The choice of method will depend on the available instrumentation, sample volatility, and the required level of precision. The protocols provided in this application note serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry to ensure the quality and purity of this important chiral intermediate. It is recommended to validate the chosen method according to internal standard operating procedures and relevant regulatory guidelines.

References

Application Notes and Protocols for the Use of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is a valuable chiral building block in organic synthesis, prized for its unique structural and electronic properties. The presence of a trifluoromethyl group imparts increased metabolic stability and lipophilicity, while the bromo-substituted phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions. The stereogenic carbinol center allows for the introduction of chirality, a crucial aspect in the development of pharmaceuticals and agrochemicals where enantiomeric purity can dictate biological activity and safety.

These application notes provide an overview of the key transformations involving this chiral alcohol and detailed protocols for its utilization in the synthesis of valuable chiral amines, ethers, and esters.

Key Applications

The primary utility of this compound lies in its role as a precursor to other chiral molecules through reactions at the hydroxyl group. The principal applications include:

-

Synthesis of Chiral Amines: Stereoinvertive conversion to the corresponding (S)-amine via the Mitsunobu reaction followed by reduction or hydrolysis is a key application. The resulting chiral amine, (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine, is a crucial intermediate for various bioactive molecules.

-

Synthesis of Chiral Ethers: The hydroxyl group can be alkylated under Williamson ether synthesis conditions to afford a variety of chiral ethers.

-

Synthesis of Chiral Esters: Esterification reactions, such as the Steglich esterification, allow for the synthesis of chiral esters with a wide range of carboxylic acids.

The bromide moiety on the phenyl ring can be subsequently employed in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity, making this building block a versatile platform for the synthesis of diverse chemical entities.

Data Presentation

The following table summarizes quantitative data for key transformations involving this compound and its derivatives.

| Transformation | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Citation |

| Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride | (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine hydrochloride | 1. 4-bromobenzaldehyde, (S)-tert-butanesulfinamide, Ti(OEt)4, THF, 65 °C, 18 h2. TMSCF3, K3PO4, toluene, -20 °C to rt, 18 h3. HCl in 1,4-dioxane, rt, 1 h | 71 (overall) | e.r. = 99:1 | [1] |

| Mitsunobu Reaction (General) | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl phthalimide | Phthalimide, PPh3, DIAD, THF, 0 °C to rt | High | >99% (expected with inversion) | [2] |

| Williamson Ether Synthesis (General) | Chiral Ether | NaH, Alkyl Halide, THF | Variable | >99% (retention) | [3][4][5] |

| Steglich Esterification (General) | Chiral Ester | Carboxylic acid, DCC, DMAP, DCM | High | >99% (retention) | [6][7][8] |

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl Azide via Mitsunobu Reaction (Stereoinversion)

This protocol describes the conversion of this compound to the corresponding (S)-azide with inversion of stereochemistry. The azide can be subsequently reduced to the valuable (S)-amine.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene) - Caution: Hydrazoic acid is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add a solution of hydrazoic acid (1.5 eq) in the chosen solvent.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl azide.

Subsequent Reduction to the Amine: The resulting azide can be reduced to the primary amine using various methods, such as catalytic hydrogenation (H₂, Pd/C) or by using reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (Staudinger reaction) followed by hydrolysis.

Protocol 2: Synthesis of a Chiral Ether via Williamson Ether Synthesis (Retention of Configuration)

This protocol outlines the general procedure for the O-alkylation of this compound to form a chiral ether with retention of the original stereochemistry.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

An appropriate alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF under an inert atmosphere at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC). The reaction may require heating depending on the reactivity of the alkyl halide.